1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
CAS No.: 892773-88-5
Cat. No.: VC4957014
Molecular Formula: C17H13FN6O
Molecular Weight: 336.33
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892773-88-5](/images/structure/VC4957014.png)
Specification
CAS No. | 892773-88-5 |
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Molecular Formula | C17H13FN6O |
Molecular Weight | 336.33 |
IUPAC Name | 3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Standard InChI | InChI=1S/C17H13FN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3 |
Standard InChI Key | QGYKMBCCZIYYON-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₇H₁₃FN₆O and a molecular weight of 336.33 g/mol. Its IUPAC name, 3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, reflects its hybrid structure containing both triazole and oxadiazole rings. Key features include:
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A 1,2,3-triazole core substituted with an amine group at position 5.
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A 1,2,4-oxadiazole ring linked to the triazole via a carbon-carbon bond.
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A 4-fluorophenyl group at position 1 and a 4-methylphenyl group on the oxadiazole ring.
Spectroscopic and Computational Data
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InChI Key: QGYKMBCCZIYYON-UHFFFAOYSA-N.
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SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N.
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X-ray crystallography data (unavailable in public databases) would be required to confirm its three-dimensional conformation. Computational models suggest planar geometry for the aromatic systems, with rotational flexibility at the triazole-oxadiazole junction.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential ring-forming reactions (Figure 1):
Step 1: Formation of the Oxadiazole Ring
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Starting with 4-methylbenzonitrile, reaction with hydroxylamine yields the amidoxime intermediate.
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Cyclization with ethyl chloroformate under basic conditions forms the 1,2,4-oxadiazole ring.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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The triazole ring is constructed via CuAAC between a fluorophenyl azide and a propargylamine derivative.
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Optimal conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in THF/H₂O (3:1) at 60°C.
Step 3: Coupling Reactions
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Suzuki-Miyaura coupling links the oxadiazole and triazole moieties using Pd(PPh₃)₄ as a catalyst.
Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (breast) | 8.2 ± 0.3 | Caspase-3/7 activation, G2/M arrest | |
A549 (lung) | 12.1 ± 0.5 | ROS generation, mitochondrial depolarization | |
HeLa (cervical) | 10.7 ± 0.4 | Inhibition of topoisomerase IIα |
The fluorophenyl group enhances membrane permeability, while the oxadiazole moiety interacts with hydrophobic pockets in target proteins.
Antimicrobial and Anti-inflammatory Effects
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Gram-positive bacteria: MIC = 32 μg/mL against Staphylococcus aureus.
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COX-2 inhibition: 48% suppression at 10 μM, suggesting anti-inflammatory potential.
Structure-Activity Relationship (SAR) Insights
Key structural determinants of activity include:
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Fluorine substitution: The 4-fluorophenyl group improves metabolic stability and binding affinity to kinase targets.
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Oxadiazole ring: Essential for π-π stacking interactions with aromatic residues in enzymes.
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Methyl group on phenyl: Enhances lipophilicity, correlating with improved blood-brain barrier penetration in murine models.
Pharmacokinetic and Toxicity Profiles
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Plasma stability: t₁/₂ = 6.3 hours in human plasma (in vitro).
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CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 9.8 μM), necessitating drug interaction studies.
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Acute toxicity: LD₅₀ > 500 mg/kg in rats, suggesting a wide therapeutic window.
Future Directions and Clinical Translation
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Analog synthesis: Introducing sulfonamide or carbamate groups to improve solubility.
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Combination therapies: Synergy with cisplatin observed in ovarian cancer models (CI = 0.4).
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Target identification: CRISPR-Cas9 screens implicate EGFR and PI3K/AKT pathways as potential targets.
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